molecular formula C4H7ClF5NO B2658484 1-Amino-3,3,4,4,4-pentafluorobutan-2-ol hydrochloride CAS No. 2094621-72-2

1-Amino-3,3,4,4,4-pentafluorobutan-2-ol hydrochloride

Cat. No.: B2658484
CAS No.: 2094621-72-2
M. Wt: 215.55
InChI Key: BUYOPXSOMRYDKH-UHFFFAOYSA-N
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Description

1-Amino-3,3,4,4,4-pentafluorobutan-2-ol hydrochloride is a fluorinated organic compound with the molecular formula C4H7ClF5NO. This compound is of interest due to its unique chemical properties, which include the presence of both an amino group and multiple fluorine atoms. These features make it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3,3,4,4,4-pentafluorobutan-2-ol hydrochloride typically involves the reaction of 3,3,4,4,4-pentafluorobutan-2-ol with an amine source under controlled conditions. One common method includes the use of hydrochloric acid to facilitate the formation of the hydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process typically includes steps such as the purification of starting materials, precise control of reaction parameters, and efficient separation and purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3,3,4,4,4-pentafluorobutan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

1-Amino-3,3,4,4,4-pentafluorobutan-2-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Amino-3,3,4,4,4-pentafluorobutan-2-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity, leading to more effective interactions with biological molecules. The amino group can participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    3,3,4,4,4-Pentafluorobutan-2-ol: Lacks the amino group, making it less versatile in certain applications.

    1-Amino-2,2,3,3-tetrafluorobutan-2-ol: Similar structure but with fewer fluorine atoms, which may affect its chemical properties and reactivity.

Uniqueness

1-Amino-3,3,4,4,4-pentafluorobutan-2-ol hydrochloride is unique due to the combination of an amino group and multiple fluorine atoms. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-amino-3,3,4,4,4-pentafluorobutan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F5NO.ClH/c5-3(6,2(11)1-10)4(7,8)9;/h2,11H,1,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYOPXSOMRYDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClF5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094621-72-2
Record name 1-amino-3,3,4,4,4-pentafluorobutan-2-ol hydrochloride
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